![molecular formula C6H6ClNO2 B1490635 3-Chloro-5-hydroxy-2-methoxypyridine CAS No. 1196157-30-8](/img/structure/B1490635.png)
3-Chloro-5-hydroxy-2-methoxypyridine
Overview
Description
“3-Chloro-5-hydroxy-2-methoxypyridine” is a chemical compound with the molecular formula C6H6ClNO2 . It is related to “5-Chloro-2-hydroxypyridine”, which acts as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, a hydroxy group, and a methoxy group .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, related compounds have been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 159.57 g/mol . For a related compound, “5-Chloro-2-methoxypyridine”, the properties include a refractive index of 1.5260, a boiling point of 181-182 °C, and a density of 1.193 g/mL at 25 °C .
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Chloro-5-hydroxy-2-methoxypyridine serves as an important intermediate in organic synthesis, enabling the preparation of various pyridine derivatives through substitution, nitration, and other chemical transformations. For instance, it can undergo lithiation, a process critical for functionalizing the pyridine ring, as demonstrated in the study by Gros, Choppin, and Fort (2003), which explored the lithiation mechanism of similar chloro- and methoxypyridines using lithium dialkylamides (Gros, Choppin, & Fort, 2003). Additionally, Jianlong's research (2007) on synthesizing 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine further illustrates the compound's versatility in creating dinitropyridine derivatives, highlighting its utility in synthesizing compounds with potential energetic material applications (Jianlong, 2007).
Catalysis and Polymerization
In the field of catalysis, this compound-related compounds have facilitated innovative approaches to polymerization. Liu and Jia (2004) discussed the use of a methoxypyridine-based catalyst for carbonylative polymerization of epoxides and N-alkylaziridines, showcasing the potential of these compounds in synthesizing polyesters and amphiphilic block polymers (Liu & Jia, 2004). This underscores the compound's role in developing new polymeric materials through carbonylative polymerization techniques.
Spectroscopic and Computational Studies
Spectroscopic analysis and computational modeling have been employed to understand the properties and reactivities of chloro-methoxypyridines. Arjunan et al. (2011) conducted density functional theory (DFT) studies on 2-chloro-6-methoxypyridine, a closely related compound, to investigate its vibrational and electronic spectra. Their findings provide insight into the effect of substituents like chlorine and methoxy groups on the compound's spectral characteristics, contributing to a deeper understanding of its electronic structure and reactivity (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Charge Transfer Complex Formation
Research by Alghanmi and Habeeb (2015) on the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents illustrates the compound's utility in studying charge transfer complexes. This research sheds light on the electronic interactions and stability of charge transfer complexes involving methoxypyridine derivatives, offering potential applications in electronic materials and sensors (Alghanmi & Habeeb, 2015).
Safety and Hazards
The safety data sheet for a related compound, “5-Chloro-2-methoxypyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds such as “5-chloro-2-hydroxypyridine” have been used in studies involving copper complexes .
Mode of Action
“5-chloro-2-hydroxypyridine” acts as a donor ligand and exists in a zwitterionic form in copper complexes .
Biochemical Pathways
“5-chloro-2-methoxypyridine” has been used as a reactant for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling with aryltrifluorosilanes and suzuki-miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-hydroxy-2-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a donor ligand and exists in a zwitterionic form, such as 5-chloropyridinium-2-olate in copper complexes . This interaction is crucial for studying the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction is vital for enzyme inhibition or activation and changes in gene expression, providing insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical for determining its safe and effective use. For instance, studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its dosage effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it acts as a donor ligand in copper complexes, which is crucial for understanding its subcellular localization .
properties
IUPAC Name |
5-chloro-6-methoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPUXIQVANWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306115 | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196157-30-8 | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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